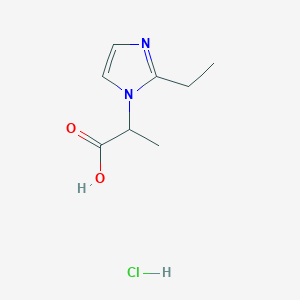

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride

Description

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is an imidazole-containing propionic acid derivative with a hydrochloride salt. Its molecular formula is C₈H₁₂N₂O₂·HCl, yielding a molecular weight of ~216.65 g/mol. The compound features:

- Imidazole ring: Substituted with an ethyl group at the 2-position.

- Propionic acid backbone: Linked to the imidazole’s nitrogen (1-position).

- Hydrochloride salt: Enhances solubility in polar solvents.

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-7-9-4-5-10(7)6(2)8(11)12;/h4-6H,3H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMGSJDNPXUPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, ammonia, and formaldehyde.

Ethyl Substitution: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

Attachment of the Propionic Acid Moiety: The ethyl-imidazole is reacted with acrylonitrile, followed by hydrolysis to form the propionic acid derivative.

Formation of the Hydrochloride Salt: The final step involves the reaction of the propionic acid derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are detailed findings from various studies:

Antimicrobial Activity

Research has demonstrated that 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride possesses significant antimicrobial properties against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents, especially against resistant strains of bacteria.

Anticancer Activity

The anticancer properties of the compound have been investigated through in vitro studies on various cancer cell lines. Notably, it has shown selective cytotoxicity against:

| Cell Line | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| A549 | 70.5 | >0.05 |

| Caco-2 | 39.8 | <0.001 |

The significant reduction in viability of Caco-2 cells suggests a targeted effect that could be beneficial for colorectal cancer therapies.

Neuroprotective Effects

Imidazole derivatives, including this compound, have been studied for their neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of this compound against resistant strains of bacteria. The findings showed promising results with lower MIC values compared to traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on its anticancer properties, the compound was administered to various human cancer cell lines. Results indicated minimal effects on some lines (e.g., A549), while significantly reducing the viability of Caco-2 cells, suggesting a selective mechanism that warrants further exploration.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways:

Enzyme Inhibition: Targets enzymes with metal ion cofactors, such as metalloproteases.

Receptor Binding: Interacts with G-protein coupled receptors and ion channels, affecting cellular signaling.

Comparison with Similar Compounds

L-Histidine Monohydrochloride Monohydrate

Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride hydrate . Molecular Weight: 209.63 g/mol. Key Differences:

| Feature | Target Compound | L-Histidine Derivative |

|---|---|---|

| Imidazole Substitution | Ethyl at 2-position | Unsubstituted at 5-position |

| Side Chain | Propionic acid (no amino group) | Amino acid (L-configuration) |

| Biological Role | Undefined (hypothetical) | Proteinogenic amino acid, enzymatic roles |

Implications :

- The lack of an amino group in the target compound may reduce its involvement in enzymatic processes compared to histidine .

- The ethyl group could enhance lipophilicity, affecting membrane permeability.

Ketoprofen (NSAID)

Structure : 2-(3-Benzoylphenyl)propionic acid .

Molecular Weight : 254.28 g/mol.

Key Differences :

| Feature | Target Compound | Ketoprofen |

|---|---|---|

| Aromatic Substituent | Ethyl-imidazole | Benzoylphenyl |

| Pharmacological Target | Potential histamine/metal chelation | COX-1/COX-2 inhibition |

| Applications | Research compound | Anti-inflammatory, analgesic |

Implications :

Patent Derivatives (Anti-inflammatory Propionic Acids)

Structures : 2-(substituted sulfur/sulphone/sulphoxide)-3-(substituted phenyl)propionic acids .

Key Differences :

| Feature | Target Compound | Patent Derivatives |

|---|---|---|

| Heteroatom Substituent | Ethyl-imidazole | Sulfur/sulphone/sulphoxide groups |

| Biological Activity | Undefined | Anti-inflammatory (COX/LOX inhibition) |

Implications :

2-(4-Imidazolyl)ethylamine Dihydrochloride

Structure : Ethylamine-linked imidazole dihydrochloride .

Molecular Weight : 184.07 g/mol.

Key Differences :

| Feature | Target Compound | 2-(4-Imidazolyl)ethylamine |

|---|---|---|

| Backbone | Propionic acid | Ethylamine |

| Salt Form | Hydrochloride | Dihydrochloride |

| Applications | Undefined | Biochemical research (e.g., histamine analogs) |

Biological Activity

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is a compound of significant interest in pharmacological research due to its unique biological activity. This compound primarily acts as an inhibitor of the Na⁺/H⁺ antiporter, influencing cellular ion homeostasis and pH regulation. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The primary biological activity of this compound is its role as an inhibitor of the Na⁺/H⁺ antiporter. This antiporter is crucial for maintaining intracellular pH and ion balance by exchanging sodium ions (Na⁺) for protons (H⁺). By inhibiting this mechanism, the compound can alter cellular responses and has implications for various physiological processes, including:

- Regulation of intracellular pH : By inhibiting the Na⁺/H⁺ exchange, the compound can lead to increased intracellular acidity.

- Influence on cell signaling pathways : Changes in ion transport dynamics can affect signaling pathways that are sensitive to pH changes.

Biological Activities

Research indicates that compounds with imidazole rings, such as this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Imidazole derivatives have been noted for their antimicrobial properties. Studies suggest that this compound may exhibit similar effects, although specific data on its antimicrobial efficacy remains limited.

- Antifungal Properties : Related compounds have shown antifungal activity comparable to established antifungals like Fluconazole against various fungal species, indicating potential for further investigation in this area .

- Neuroprotective Effects : The compound's structural analogs have been explored for their capacity to inhibit amyloid-beta peptide production, which is linked to neurodegenerative diseases such as Alzheimer's disease .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-Ethyl-imidazol-1-YL)-2-methyl-propionic acid hydrochloride | Imidazole derivative | Contains a methyl group on the propionic chain |

| 3-(2-Ethyl-imidazol-1-YL)-propanoic acid hydrochloride | Propanoic acid derivative | Similar structure but differs in carbon chain length |

| 4-(2-Ethyl-imidazol-1-YL)-butanoic acid hydrochloride | Butanoic acid derivative | Longer carbon chain compared to propionic derivatives |

The unique structural arrangement contributes to its selective inhibition of ion transport mechanisms compared to other imidazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively alters cellular responses by influencing ion transport dynamics. Further studies are needed to explore interactions with other cellular proteins and pathways.

- Antifungal Efficacy : A study synthesized various imidazole derivatives and evaluated their antifungal activity. The results indicated that certain derivatives exhibited antifungal activity comparable or superior to Fluconazole against Candida species .

- Neurodegenerative Disease Applications : Investigations into imidazole compounds have suggested potential applications in treating neurodegenerative disorders by inhibiting amyloid-beta peptide production, thereby reducing amyloid deposits associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride in a laboratory setting?

- Answer : Synthesis typically involves a multi-step approach:

Condensation : React 2-ethylimidazole with a propionic acid derivative (e.g., methyl propionate) under acidic catalysis (e.g., HCl/EtOH, 60–80°C).

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the imidazole nitrogen during intermediate steps.

Hydrochlorination : Treat the free base with HCl gas in anhydrous ether to form the hydrochloride salt.

- Key Parameters : Maintain pH 4–6 during acid-catalyzed steps, and monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:7). Yield optimization requires strict temperature control (±2°C) .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

- Answer : Use orthogonal methods:

- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (retention time ~8.2 min).

- NMR : ¹H NMR (D₂O, 400 MHz): δ 1.25 (t, 3H, CH₂CH₃), 3.05 (q, 2H, CH₂), 4.35 (m, 1H, CH), 7.45 (s, 2H, imidazole-H).

- Elemental Analysis : Theoretical C 48.5%, H 6.2%, N 12.1%; deviations >0.3% indicate impurities.

- Mass Spectrometry : ESI+ ([M+H]⁺ at m/z 229.1) .

Q. What are the critical safety considerations when handling this compound?

- Answer :

- Storage : Keep in airtight amber vials at 2–8°C under nitrogen to prevent hydrolysis.

- Incompatibilities : Avoid oxidizers (peroxides, chlorates) and metal catalysts (e.g., Fe³⁺) to prevent exothermic decomposition.

- PPE : Use nitrile gloves, fume hoods, and HEPA-filtered vents during weighing. Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Answer :

- Process Parameters : Use flow chemistry with residence time <2 minutes to minimize side reactions.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH vs. HCl) at 0.5–2 mol% loading.

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track imidazole ring protonation (key intermediate).

- Scale-Up : Maintain Reynolds number >10,000 in stirred-tank reactors to ensure mixing efficiency .

Q. How can contradictory stability data under varying pH conditions be resolved?

- Answer : Conduct a stability-indicating study:

Accelerated Degradation : Expose samples to pH 2 (HCl), 7 (phosphate buffer), and 9 (borate buffer) at 40°C for 28 days.

Analytical Profiling : Use UPLC-QTOF to identify degradation products (e.g., imidazole ring oxidation at pH 9).

Computational Validation : Calculate hydrolysis pathways using DFT (B3LYP/6-31G*) to predict pH-sensitive sites .

Q. What computational approaches are recommended to study tautomeric behavior?

- Answer :

- DFT Calculations : Optimize tautomers (e.g., N1-H vs. N3-H) at the ωB97X-D/cc-pVTZ level with implicit solvent models (SMD for water).

- NMR Predictions : Compare calculated ¹⁵N chemical shifts (GIAO method) with experimental data to validate dominant tautomers.

- MD Simulations : Analyze proton transfer dynamics in aqueous solution (50 ns trajectories, AMBER force field) .

Q. How should discrepancies in reported biological activity data be addressed?

- Answer :

- Meta-Analysis : Aggregate IC₅₀ values from ≥3 independent assays (e.g., PubChem BioAssay).

- Standardization : Use WHO-recommended cell lines (e.g., HEK293) under controlled O₂ (5% CO₂) and serum-free conditions.

- Mechanistic Studies : Apply CRISPR-edited cell models to isolate target-specific effects from off-pathway interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.